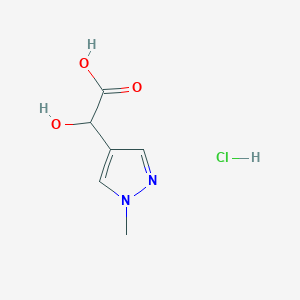
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
概要
説明
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pH. The product is purified through crystallization or recrystallization techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.
科学的研究の応用
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
- 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride
Uniqueness
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and acetic acid groups can affect the compound’s ability to interact with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
2-hydroxy-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-8-3-4(2-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLBEEJIYCDGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


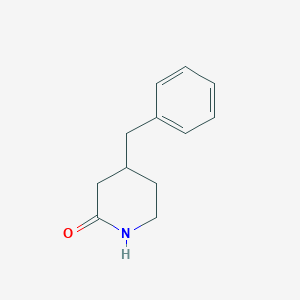
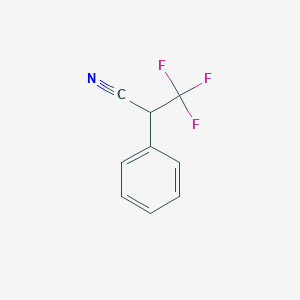
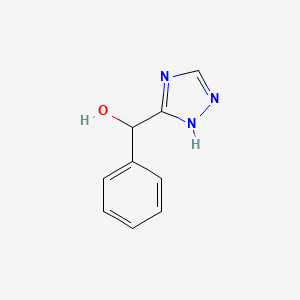
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B3379984.png)
![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)
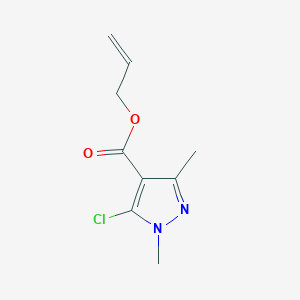
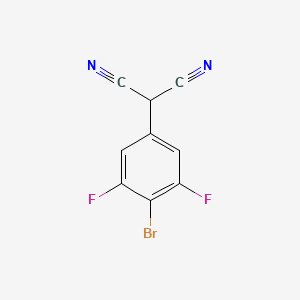
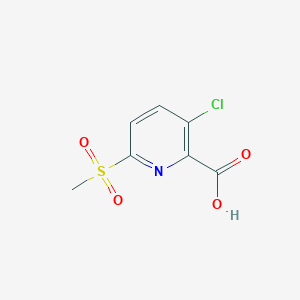
![14-Methoxy-7-(morpholin-4-yl)-2-oxa-4,6,9-triazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B3380020.png)

![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3380035.png)
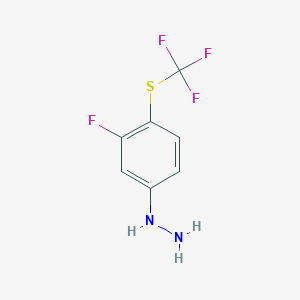

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)
